SMPT

Catalog No.
S581896
CAS No.
112241-19-7
M.F
C18H16N2O4S2
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SMPT

CAS Number

112241-19-7

Product Name

SMPT

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate

Molecular Formula

C18H16N2O4S2

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C18H16N2O4S2/c1-12(25-26-15-4-2-3-11-19-15)13-5-7-14(8-6-13)18(23)24-20-16(21)9-10-17(20)22/h2-8,11-12H,9-10H2,1H3

InChI Key

GKSPIZSKQWTXQG-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3

Synonyms

4-succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene, SMPT

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3

Stachybotrys microspora triprenyl phenol 7, commonly referred to as SMTP-7, is a complex natural compound produced by the fungus Stachybotrys microspora. This compound belongs to the class of synthetic organic compounds and is characterized by its intricate molecular structure, which includes five chiral centers. The absolute stereochemical configuration of SMTP-7 has been elucidated through advanced techniques such as microcrystal electron diffraction. SMTP-7 exhibits a variety of biological activities, making it a subject of interest in pharmacological research.

SMPT acts as a linker molecule in ADCs. It facilitates the conjugation of a cytotoxic drug to a monoclonal antibody. The antibody recognizes and binds to specific antigens on the surface of cancer cells. Once inside the targeted cell, the cleavable disulfide bond releases the cytotoxic drug, exerting its therapeutic effect [].

  • Limited data: Specific data on SMPT's toxicity, flammability, and reactivity is not readily available in scientific literature.
  • General precautions: As with most chemicals, handling SMPT should follow standard laboratory safety protocols, including wearing appropriate personal protective equipment (PPE).

As a Cross-Linker

SMPT is a valuable tool in scientific research due to its function as a heterobifunctional cross-linker. This means it possesses two different reactive groups, allowing it to covalently link two distinct molecules together.

  • Reactive Groups:
    • N-hydroxysuccinimide (NHS) ester: This group reacts readily with primary amines, which are commonly found in biomolecules like proteins and antibodies.
    • Pyridyldithiol: This group has an affinity for sulfhydryl (thiol) groups, often present in cysteine residues of proteins.

This dual functionality enables SMPT to effectively bridge molecules with different functional groups, facilitating various research applications:

  • Immunotoxin Conjugation

    SMPT is frequently employed in the creation of immunotoxins, which are potent molecules combining an antibody and a toxin. The antibody specifically targets a cancer cell, while the toxin delivers the cytotoxic payload. SMPT covalently links the antibody (amine group) to the toxin (sulfhydryl group), enabling targeted delivery of the toxin to the cancer cells.

  • Protein Conjugation

    SMPT can be utilized to conjugate various proteins for research purposes. By linking proteins with different functionalities, researchers can investigate protein-protein interactions, enzyme activity, and other biochemical processes.

Advantages of Using SMPT

  • Cleavable Disulfide Bond

    SMPT incorporates a cleavable disulfide bond in its structure. This bond can be broken under specific reducing conditions, allowing researchers to control the release of the linked molecule or study the stability of the conjugate.

  • Improved Stability

    Compared to other cross-linkers lacking a cleavable bond, SMPT offers enhanced in vivo stability. This is attributed to the presence of a methyl group and a benzene ring near the disulfide bond, hindering its spontaneous breakage within the body.

That underscore its biological activity. Notably, it acts as a plasminogen modulator, influencing the conversion of plasminogen to plasmin, which is crucial in the fibrinolytic pathway. Additionally, SMTP-7 functions as a soluble epoxide hydrolase inhibitor, impacting lipid metabolism and inflammation pathways. These interactions suggest its potential role in therapeutic applications related to thrombotic conditions and cardiometabolic diseases .

The biological activity of SMTP-7 is multifaceted. It has demonstrated thrombolytic, anti-inflammatory, and antioxidant properties. These effects are particularly relevant for its consideration as a clinical anti-thrombotic agent, especially in the context of stroke treatment. The compound's ability to modulate key biochemical pathways positions it as a promising candidate for developing novel therapeutic interventions targeting cardiovascular diseases and related disorders .

The synthesis of SMTP-7 can be approached through various organic synthesis techniques. While specific synthetic routes have not been extensively documented in public literature, it is generally derived from natural sources or synthesized using multi-step organic reactions that involve complex transformations typical of triprenyl phenols. The synthesis may involve the use of chiral catalysts or reagents to ensure the correct stereochemistry is achieved due to the compound's multiple chiral centers .

SMTP-7 has potential applications in several fields:

  • Pharmaceutical Development: Its thrombolytic and anti-inflammatory properties make it a candidate for drug development aimed at treating cardiovascular diseases.
  • Research: SMTP-7 serves as a valuable tool in biochemical research to study thrombolysis and inflammation mechanisms.
  • Natural Products Chemistry: As a natural compound with significant biological activity, it is of interest in the field of natural product chemistry for its potential benefits and applications .

Studies investigating the interactions of SMTP-7 with biological targets have revealed its capacity to modulate various pathways involved in thrombosis and inflammation. For instance, its role as a soluble epoxide hydrolase inhibitor suggests that it may influence fatty acid metabolism and inflammatory responses. Further research into its interaction with specific receptors or enzymes could elucidate additional therapeutic potentials and mechanisms of action .

SMTP-7 shares structural and functional similarities with several other compounds that exhibit biological activity. Below is a comparison highlighting its uniqueness:

Compound NameClassKey ActivitiesUnique Features
OrniplabinTriprenyl phenolAntitumor, anti-inflammatoryRelated structure with distinct activity
BIIB131Synthetic analogAnti-thromboticDeveloped for specific therapeutic uses
TMS-007Triprenyl phenolAntioxidant, anti-inflammatorySimilar structure but different targets

SMTP-7 is unique due to its specific stereochemical configuration and its demonstrated efficacy as both an anti-inflammatory and thrombolytic agent, distinguishing it from other triprenyl phenols which may not exhibit such a broad spectrum of activity .

XLogP3

2.6

Dates

Modify: 2023-08-15

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